molecular formula C10H12N4 B1599748 2-benzylpyrazole-3,4-diamine CAS No. 131311-66-5

2-benzylpyrazole-3,4-diamine

Cat. No.: B1599748
CAS No.: 131311-66-5
M. Wt: 188.23 g/mol
InChI Key: URPJUMVYJFHGOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-benzylpyrazole-3,4-diamine is a chemical compound with the molecular formula C11H13N3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzylpyrazole-3,4-diamine typically involves the reaction of 1H-pyrazole-4,5-diamine with benzyl chloride under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product. The reaction can be represented as follows:

1H-Pyrazole-4,5-diamine+Benzyl chloride1H-Pyrazole-4,5-diamine, 1-(phenylmethyl)-\text{1H-Pyrazole-4,5-diamine} + \text{Benzyl chloride} \rightarrow \text{this compound} 1H-Pyrazole-4,5-diamine+Benzyl chloride→1H-Pyrazole-4,5-diamine, 1-(phenylmethyl)-

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-benzylpyrazole-3,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

2-benzylpyrazole-3,4-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-benzylpyrazole-3,4-diamine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazole-4,5-diamine: The parent compound without the phenylmethyl group.

    1-Phenyl-1H-pyrazole: A similar compound with a phenyl group attached to the pyrazole ring.

    1-Benzyl-1H-pyrazole: Another derivative with a benzyl group attached to the pyrazole ring.

Uniqueness

2-benzylpyrazole-3,4-diamine is unique due to the presence of both the diamine and phenylmethyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

131311-66-5

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

2-benzylpyrazole-3,4-diamine

InChI

InChI=1S/C10H12N4/c11-9-6-13-14(10(9)12)7-8-4-2-1-3-5-8/h1-6H,7,11-12H2

InChI Key

URPJUMVYJFHGOR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C(=C(C=N2)N)N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(C=N2)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.